N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide
Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide is a synthetic organic compound that features a cinnamamide backbone with a substituted pyrrole ring
Properties
IUPAC Name |
(E)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-19-13-5-8-15(19)16(20)11-12-18-17(21)10-9-14-6-3-2-4-7-14/h2-10,13,16,20H,11-12H2,1H3,(H,18,21)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGZMRJRQHLJIJ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C=CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(CCNC(=O)/C=C/C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide typically involves the condensation of a cinnamoyl chloride with a pyrrole derivative. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature
Reduction: LiAlH4 in ether at low temperatures
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of halogenated or nitrated pyrrole derivatives
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of cinnamamide derivatives, including N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide. Research indicates that these compounds exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several cinnamamide derivatives, revealing that some compounds had minimum inhibitory concentrations (MICs) as low as 458.15 µM against S. aureus . The presence of specific substituents, such as isopropyl groups, was found to enhance antibacterial activity.
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| This compound | TBD | S. aureus, P. aeruginosa |
| 4-isopropylbenzylcinnamide | 458.15 | S. aureus |
| Benzyl cinnamate | 537.81 | S. aureus |
Antifungal Properties
The antifungal activity of this compound has also been investigated. Studies suggest that derivatives can inhibit fungal growth by targeting key enzymes involved in fungal metabolism.
Case Study: Inhibition Mechanism
Research demonstrated that certain cinnamic acid derivatives inhibited benzoate 4-hydroxylase, an enzyme crucial for fungal survival . This inhibition leads to a disruption in metabolic processes, showcasing the potential of these compounds as antifungal agents.
Anticancer Potential
The anticancer properties of this compound are being explored in various cancer models. Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells.
Case Study: Melanin Production Inhibition
One study reported that related compounds inhibited melanin production in melanoma cell lines by downregulating gene expression associated with melanin synthesis . This suggests potential applications in treating skin cancers and hyperpigmentation disorders.
Anti-inflammatory Effects
Cinnamamide derivatives have been noted for their anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.
Case Study: In Vivo Evaluation
In vivo studies have shown that certain cinnamic acid derivatives can reduce inflammation markers in animal models . This positions them as candidates for further development into anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)cinnamamide
- N-(3-hydroxy-3-(1-methyl-1H-indol-2-yl)propyl)cinnamamide
- N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide
Uniqueness
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide is unique due to the presence of both a hydroxyl group and a substituted pyrrole ring, which can confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide is a compound of interest due to its potential biological activities. This article focuses on its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR). The findings are supported by data tables and case studies from recent research.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a cinnamamide backbone with a hydroxyl and pyrrole substituent, which may contribute to its biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound and related compounds. For instance, derivatives of cinnamic acid, which share structural similarities, have shown significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Cinnamic Acid Derivatives
| Compound Name | MIC (µM) | Activity Type |
|---|---|---|
| N-benzyl cinnamamide | 100 | Antibacterial |
| Cinnamic acid derivative 4 | 672.83 | Antifungal |
| Cinnamic acid derivative 6 | 626.62 | Antifungal |
| This compound | TBD | TBD |
MIC: Minimum Inhibitory Concentration
The data indicates that compounds similar to this compound possess notable antimicrobial effects against various strains, including antibiotic-resistant bacteria such as Staphylococcus aureus and Enterococcus faecalis .
The mechanism by which these compounds exert their antimicrobial effects often involves interaction with cellular components. For instance, studies suggest that certain cinnamic acid derivatives disrupt cell membrane integrity by interacting with ergosterol in fungal membranes, leading to cell lysis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrole or hydroxyl groups can significantly influence potency and selectivity against specific pathogens.
Case Studies
- Antifungal Activity : A study demonstrated that specific modifications to the cinnamic acid structure enhanced antifungal activity against Candida albicans, with compounds showing MIC values as low as 458.15 µM .
- Antibacterial Activity : Another investigation into related compounds revealed that structural variations led to differing levels of activity against Gram-positive bacteria, highlighting the importance of functional groups in determining efficacy .
Table 2: Summary of Case Studies on Antimicrobial Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
